molecular formula C22H24O2Si B8579242 4-{[tert-Butyl(diphenyl)silyl]oxy}phenol CAS No. 108534-48-1

4-{[tert-Butyl(diphenyl)silyl]oxy}phenol

Cat. No.: B8579242
CAS No.: 108534-48-1
M. Wt: 348.5 g/mol
InChI Key: XBKDBWKTDIRTOR-UHFFFAOYSA-N
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Description

4-{[tert-Butyl(diphenyl)silyl]oxy}phenol is a silyl-protected phenol derivative characterized by a tert-butyl(diphenyl)silyl (TBDPS) group attached to the hydroxyl oxygen of phenol. This compound is primarily utilized in organic synthesis as a protected intermediate, enabling selective reactivity in multi-step reactions. The TBDPS group offers robust steric and electronic protection, enhancing stability against hydrolysis and nucleophilic attack compared to smaller silyl groups like tert-butyldimethylsilyl (TBDMS) . Its molecular formula is C22H24O2Si, with a molecular weight of 356.5 g/mol.

Properties

CAS No.

108534-48-1

Molecular Formula

C22H24O2Si

Molecular Weight

348.5 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxyphenol

InChI

InChI=1S/C22H24O2Si/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-17,23H,1-3H3

InChI Key

XBKDBWKTDIRTOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(tert-Butyldimethylsiloxy)phenol

  • Structure : Features a TBDMS group (tert-butyldimethylsilyl) instead of TBDPS.
  • Key Differences :
    • Stability : The TBDMS group is less sterically hindered and more susceptible to hydrolysis under mild acidic or fluoride conditions compared to TBDPS .
    • Applications : Preferred for short-term protection in aqueous or protic environments due to easier deprotection .
  • Molecular Weight: 252.4 g/mol (vs. 356.5 g/mol for TBDPS-protected phenol).

4-{[tert-Butyl(diphenyl)silyl]oxy}butan-1-ol

  • Structure: TBDPS group attached to a butanol chain instead of phenol.
  • Key Differences: Reactivity: The hydroxyl group in butanol is less acidic (pKa ~16–18) compared to phenol (pKa ~10 for unprotected phenol), reducing nucleophilic reactivity . Applications: Used as a protected alcohol in glycosylation or esterification reactions, whereas the phenolic derivative is employed in aromatic coupling or oxidation steps .

4-tert-Butylphenol

  • Structure: Lacks a silyl group; instead, a tert-butyl substituent is directly attached to the phenol ring.
  • Key Differences: Acidity: The tert-butyl group is electron-donating, increasing the phenol’s pKa (~10.5) compared to TBDPS-protected phenol (pKa ~15–16 for the protected hydroxyl) . Hazards: Classified as toxic (H302, H314) and environmentally hazardous, unlike the non-reactive TBDPS-protected phenol .

4-TERT-BUTYL-2-NITRO PHENOL

  • Structure: Combines a tert-butyl group and a nitro substituent on the phenol ring.
  • Key Differences: Reactivity: The nitro group enhances electrophilicity, making it reactive in substitution reactions, whereas TBDPS-protected phenol is inert under similar conditions . Applications: Used as a dye intermediate or corrosion inhibitor, contrasting with the synthetic intermediate role of silyl-protected phenols .

Protection/Deprotection Efficiency

Compound Deprotection Conditions Stability in Protic Solvents
4-{[tert-Butyl(diphenyl)silyl]oxy}phenol TBAF (tetrabutylammonium fluoride) in THF, 24–48 hrs High (stable at pH 3–9)
4-(tert-Butyldimethylsiloxy)phenol 1% HF in MeCN, 1–2 hrs Moderate (stable at pH 5–8)

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Melting Point (°C)
This compound 356.5 6.2 95–98
4-(tert-Butyldimethylsiloxy)phenol 252.4 4.8 72–75
4-tert-Butylphenol 150.2 3.1 48–52

<sup>*</sup>LogP values estimated using ChemDraw.

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